methyl (1R,2S,9R,11S,14R,15S)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate
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Overview
Description
Methyl (1R,2S,9R,11S,14R,15S)-2,15-dimethyl-5,5’-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2’-oxolane]-9-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its intricate arrangement of multiple rings and stereocenters, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2S,9R,11S,14R,15S)-2,15-dimethyl-5,5’-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2’-oxolane]-9-carboxylate involves several steps, including the formation of the spirocyclic core and the introduction of functional groups. The synthetic route typically starts with the preparation of the core structure through cyclization reactions, followed by the introduction of methyl groups and the carboxylate ester functionality. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry and functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2S,9R,11S,14R,15S)-2,15-dimethyl-5,5’-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2’-oxolane]-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl (1R,2S,9R,11S,14R,15S)-2,15-dimethyl-5,5’-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2’-oxolane]-9-carboxylate has several scientific research applications, including:
Chemistry: The compound is studied for its unique structural properties and reactivity, contributing to the development of new synthetic methodologies and understanding of spirocyclic systems.
Biology: It may be investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a lead compound for drug development, particularly in areas such as anti-cancer or anti-inflammatory therapies.
Industry: The compound’s properties may be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of methyl (1R,2S,9R,11S,14R,15S)-2,15-dimethyl-5,5’-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2’-oxolane]-9-carboxylate depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, altering their activity or function. The compound’s unique structure allows it to engage in specific molecular interactions, potentially leading to therapeutic effects or other biological activities.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2S,4R,8S,11S,15R,18S,21S,22S,23E,27R,28S)-2-ethoxy-4,27-dihydroxy-18-isopropyl-2,6,11,15,24,28-hexamethyl-9,16,19-trioxo-31-oxatetracyclo[26.2.1.0~5,22~.0~8,21~]hentriaconta-5,23-diene-21-carboxylate
- Methyl [(1R,2S,5R,6R,10S,13S,14R,15S,18R,19S)-14-acetoxy-6-(3-furyl)-18-hydroxy-1,5,15-trimethyl-8-oxo-7,17-dioxapentacyclo[13.3.1.0~2,11~.0~5,10~.0~13,18~]nonadec-11-en-19-yl]acetate
Uniqueness
Methyl (1R,2S,9R,11S,14R,15S)-2,15-dimethyl-5,5’-dioxospiro[18-oxapentacyclo[88001,1702,7011,15]octadec-6-ene-14,2’-oxolane]-9-carboxylate is unique due to its specific spirocyclic structure and the arrangement of its functional groups
Properties
IUPAC Name |
methyl (1R,2S,9R,11S,14R,15S)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15-,16+,17?,19?,21+,22+,23-,24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKPWJGBANNWMW-MKKQDWMASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H](C3[C@]24C(O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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